molecular formula C12H17Cl2N3O2 B606788 1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrol[3,2-b]pyridin-5-one dihydrochloride hydrate CAS No. 879089-64-2

1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrol[3,2-b]pyridin-5-one dihydrochloride hydrate

Cat. No.: B606788
CAS No.: 879089-64-2
M. Wt: 306.19 g/mol
InChI Key: UXDAADMPPAHNMY-UHFFFAOYSA-N
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Properties

CAS No.

879089-64-2

Molecular Formula

C12H17Cl2N3O2

Molecular Weight

306.19 g/mol

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;hydrate;dihydrochloride

InChI

InChI=1S/C12H13N3O.2ClH.H2O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8;;;/h1-3,7,13-14H,4-6H2,(H,15,16);2*1H;1H2

InChI Key

UXDAADMPPAHNMY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CNC3=C2NC(=O)C=C3.O.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP 93129 Dihydrochloride;  CP 93129 DiHCl;  CP 93129;  CP93129;  CP-93129.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of CP 93129 dihydrochloride involves the reaction of 1,2,3,6-tetrahydropyridine with pyrrolo[3,2-b]pyridin-5-one under specific conditions to form the desired compound. The reaction is typically carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the product .

Industrial Production Methods: : Industrial production of CP 93129 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified and converted to its dihydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: : CP 93129 dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: : CP 93129 dihydrochloride is used as a research tool to study the properties and behavior of serotonin receptors. It helps in understanding the binding affinity and selectivity of various receptor subtypes.

Biology: : In biological research, CP 93129 dihydrochloride is used to investigate the role of serotonin receptors in regulating neurotransmitter release. It is particularly useful in studying the effects of serotonin on dopamine and gamma-aminobutyric acid (GABA) release in the brain.

Medicine: : CP 93129 dihydrochloride has potential therapeutic applications in treating neurological disorders. It is being studied for its effects on conditions like depression, anxiety, and Parkinson’s disease.

Industry: : In the pharmaceutical industry, CP 93129 dihydrochloride is used in the development of new drugs targeting serotonin receptors. It serves as a reference compound for screening and optimizing new therapeutic agents.

Mechanism of Action

CP 93129 dihydrochloride exerts its effects by selectively binding to serotonin 5-HT 1B receptors. This binding inhibits the release of neurotransmitters like dopamine and gamma-aminobutyric acid (GABA) in the brain. The compound’s high selectivity for 5-HT 1B receptors over other serotonin receptor subtypes makes it a valuable tool for studying the specific functions of these receptors .

Comparison with Similar Compounds

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